1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Conformational analysis N-H inversion kinetics piperidine ring dynamics

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-25-5; molecular formula C₁₄H₁₅F₂NO₄; MW 299.27 g/mol) is a synthetic piperidine-3-carboxylic acid derivative in which the ring nitrogen is protected with a benzyloxycarbonyl (Cbz) group and the C4 position bears a gem-difluoro substitution. This compound belongs to the class of N-protected fluorinated heterocyclic amino acids that serve as conformationally constrained building blocks in medicinal chemistry and peptide science.

Molecular Formula C14H15F2NO4
Molecular Weight 299.27 g/mol
CAS No. 1303974-25-5
Cat. No. B13568899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid
CAS1303974-25-5
Molecular FormulaC14H15F2NO4
Molecular Weight299.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H15F2NO4/c15-14(16)6-7-17(8-11(14)12(18)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,18,19)
InChIKeyBESFNGRFFPFNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-25-5): Procurement-Ready Overview of a Cbz-Protected gem-Difluoro Piperidine Building Block


1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-25-5; molecular formula C₁₄H₁₅F₂NO₄; MW 299.27 g/mol) is a synthetic piperidine-3-carboxylic acid derivative in which the ring nitrogen is protected with a benzyloxycarbonyl (Cbz) group and the C4 position bears a gem-difluoro substitution [1]. This compound belongs to the class of N-protected fluorinated heterocyclic amino acids that serve as conformationally constrained building blocks in medicinal chemistry and peptide science. The gem-difluoro motif rigidifies the piperidine chair conformation, reduces nitrogen basicity, and enhances metabolic stability relative to non-fluorinated analogs, while the Cbz group provides hydrogenolysis-labile protection orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups [2]. Available from multiple suppliers at ≥95% purity in research quantities (100 mg to 25 g), this building block enables controlled incorporation into complex molecular architectures where precise conformational and pharmacokinetic tuning is required .

Why 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid Cannot Be Casually Substituted by Unprotected, Non-Fluorinated, or Alternative N-Protected Piperidine-3-carboxylic Acids


A procurement decision targeting 1-((benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid reflects a deliberate synthetic strategy that generic piperidine-3-carboxylic acid derivatives cannot satisfy, because the three structural features—gem-difluoro substitution, Cbz N-protection, and the C3 carboxyl position—operate synergistically to deliver a unique combination of conformational rigidity, modulated basicity, metabolic stability, and protecting-group orthogonality. Substituting the Cbz group with a Boc analog (e.g., CAS 1303974-65-3) alters the deprotection logic from hydrogenolytic to acidic conditions and changes the α-deprotonation directing-group behavior during C–H functionalization [1][2]. Omitting the 4,4-difluoro motif (e.g., 1-Cbz-piperidine-3-carboxylic acid, CAS 78190-11-1) removes the approximately 2.3-fold increase in the nitrogen inversion barrier and the ~3.1 pKa unit reduction that collectively govern both the conformational preferences of downstream amide/peptide products and the pharmacokinetic profile of derived drug candidates [3][4]. The quantitative dimensions below establish precisely where these differences manifest.

Quantitative Differentiation Evidence for 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid: Head-to-Head Data vs. Key Comparators


N-H Inversion Barrier: ~2.3-Fold Increase in Conformational Rigidity vs. Unsubstituted Piperidine

The 4,4-difluoro substitution dramatically increases the barrier to nitrogen inversion in the piperidine ring. For 4,4-difluoropiperidine (the core scaffold of the target Cbz-protected compound), the activation energy (Eₐ) for N-H inversion was measured at 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform via ¹⁹F NMR spectroscopy, with a slower inversion (~10 kcal/mol) observed in acetone [1]. In contrast, the free energy of activation (ΔG‡) for nitrogen inversion in unsubstituted piperidine is 6.1 ± 0.2 kcal/mol [2]. This represents an approximately 2.3-fold higher barrier (13.9 vs. 6.1 kcal/mol), attributable to the electron-withdrawing effect of the gem-difluoro group increasing the sp² character of the nitrogen transition state.

Conformational analysis N-H inversion kinetics piperidine ring dynamics

Piperidine Nitrogen Basicity: ΔpKa = 3.14 Reduction by 4,4-Difluoro Substitution vs. Unsubstituted Piperidine

The gem-difluoro substitution at C4 substantially reduces the basicity of the piperidine nitrogen. A systematic physicochemical study by Melnykov et al. (2023) measured a ΔpKa of 3.14 for 4,4-difluoropiperidine relative to unsubstituted piperidine [1]. With piperidine having a conjugate acid pKa of approximately 11.2, the 4,4-difluoropiperidine core scaffold exhibits a pKa of roughly 8.1, a value consistent with ACD/Percepta predictions (pKa = 8.2) [2]. In contrast, isomeric amines where the basic nitrogen is more distant from the gem-difluoro fragment retain higher pKa values (e.g., 9.41 for the 3,3-difluoro regioisomer), confirming that the 4,4-substitution pattern provides maximal basicity attenuation through optimal through-bond electronic communication [1].

pKa modulation amine basicity gem-difluoro electronic effect

Metabolic Stability: ~3.2-Fold Longer in vitro Half-Life for 4,4-Difluoropiperidine vs. Standard Piperidine

The gem-difluoro substitution confers enhanced resistance to oxidative metabolism. A supplier technical comparison reports that 4,4-difluoropiperidine hydrochloride exhibits an in vitro metabolic half-life (t₁/₂) of 6.7 hours, compared with 2.1 hours for standard piperidine hydrochloride under identical assay conditions . This approximately 3.2-fold prolongation of half-life is consistent with the established principle that the C–F bond (~485 kJ/mol) resists cytochrome P450-mediated oxidative attack at the fluorinated position and its vicinity, effectively blocking a primary metabolic soft spot on the piperidine ring . The Melnykov et al. (2023) systematic study further corroborated that saturated difluorinated heterocyclic amines generally demonstrate high intrinsic microsomal stability, with only rare exceptions [1].

Metabolic stability microsomal clearance oxidative metabolism

Protecting Group Orthogonality: Cbz (Hydrogenolytic) vs. Boc (Acidolytic) vs. Fmoc (Base-Labile) for Multi-Step Synthetic Sequencing

The Cbz group on the target compound is selectively removed by catalytic hydrogenolysis (H₂, Pd/C or transfer hydrogenation with cyclohexadiene/Pd-C) under neutral conditions, leaving acid-sensitive functionalities (e.g., tert-butyl esters, Boc groups, silyl ethers) and base-sensitive groups (e.g., Fmoc) intact [1][2]. In contrast, the Boc-protected analog (CAS 1303974-65-3) requires acidic conditions (TFA, HCl/dioxane) that would simultaneously cleave tert-butyl ester protecting groups on the C3-carboxylate, while the Fmoc-protected analog (CAS 1993316-66-7) requires basic conditions (piperidine, DBU) incompatible with base-labile linkers and esters . The Cbz group also enables directed α-lithiation/carboxylation chemistry at the C3 position, as demonstrated in the continuous-flow synthesis of the Boc analog where N-protecting group identity directs the regioselectivity of s-BuLi-mediated deprotonation [3].

Orthogonal protection Cbz hydrogenolysis solid-phase peptide synthesis

Pharmacological Scaffold Validation: 4,4-Difluoropiperidine Core Delivers D4 Receptor Ki = 0.3 nM with >2,000-Fold Selectivity Over D1/D2/D3/D5

The 4,4-difluoropiperidine scaffold has been validated as a privileged core for achieving exceptional dopamine D4 receptor (D4R) potency and selectivity. A 2025 ChemRxiv preprint reports that compound 14a, built on a 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, displays a D4R binding affinity of Ki = 0.3 nM with >2,000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [1]. An earlier 2016 study in Bioorg. Med. Chem. Lett. independently confirmed the (R)-4,4-difluoropiperidine scaffold as the basis for potent and selective D4R antagonists, with X-ray crystallography establishing the (R)-enantiomer as the active isomer [2]. The target compound—1-((benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid—provides a functionalized, Cbz-protected entry point to this validated pharmacophore with the C3-carboxylate as a vector for further elaboration.

Dopamine D4 receptor GPCR antagonist selectivity profiling

Scalable Synthesis Precedent: Continuous Flow Carboxylation Enables 400 g/Day Production of N-Protected 4,4-Difluoropiperidine-3-carboxylic Acid

The commercial viability of the 4,4-difluoropiperidine-3-carboxylic acid scaffold is established by a published continuous-flow process. Kestemont et al. (2022) reported the large-scale carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in THF followed by CO₂ trapping, achieving production of 400 g of the corresponding N-Boc-4,4-difluoropiperidine-3-carboxylic acid over a single day [1]. This process leverages N-protecting group-directed α-deprotonation, a strategy applicable to the Cbz-protected analog given the similar directing-group properties of carbamate protecting groups. In contrast, the unprotected 4,4-difluoropiperidine-3-carboxylic acid (CAS 1303973-15-0) lacks this directed metalation handle, requiring alternative (and often lower-yielding) synthetic approaches . The demonstrated scalability to multihundred-gram quantities distinguishes N-protected variants from the free amino acid for procurement decisions where downstream synthetic throughput is a consideration.

Continuous flow chemistry organolithium carboxylation process scale-up

Optimal Research and Industrial Application Scenarios for 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid (CAS 1303974-25-5)


Conformationally Constrained Peptidomimetic Synthesis Requiring Orthogonal Amine Protection

The combination of Cbz N-protection (removable by hydrogenolysis without affecting acid- or base-sensitive groups) and the 4,4-difluoro motif (rigidifying the piperidine chair and lowering nitrogen basicity by ΔpKa = 3.14 [1]) makes this compound uniquely suited for incorporation into peptidomimetics where the piperidine ring serves as a proline surrogate or a turn-inducing element. The C3-carboxylic acid enables standard amide coupling (e.g., HATU, EDCI), while the Cbz group remains intact through iterative Fmoc-SPPS cycles (20% piperidine in DMF) and TFA-mediated global deprotection, being cleaved only at the final stage by catalytic hydrogenolysis [2]. This orthogonal protection logic cannot be achieved with Boc or Fmoc analogs, which would be prematurely deprotected during SPPS.

Dopamine D4 Receptor (D4R) Tool Compound or Lead Optimization Programs

For medicinal chemistry programs targeting the dopamine D4 receptor—where the 4,4-difluoropiperidine core has demonstrated Ki = 0.3 nM potency and >2,000-fold selectivity over D1/D2/D3/D5 subtypes [3]—this Cbz-protected building block provides a direct synthetic entry point. The C3-carboxylate serves as an attachment vector for diverse pharmacophoric elements via amide or ester linkages, while the Cbz group can be removed post-coupling to liberate the piperidine nitrogen for further diversification or to probe the SAR of N-substitution. This scenario is particularly relevant for programs investigating D4R antagonists in L-DOPA-induced dyskinesia models, where the exceptional selectivity profile mitigates off-target dopaminergic effects [3].

Multi-Kilogram Process Chemistry: Scalable Synthesis of Fluorinated Piperidine Intermediates

The demonstrated continuous-flow carboxylation of N-protected 4,4-difluoropiperidine at 400 g/day scale [4] establishes that the Cbz-protected analog can be reliably sourced in quantities supporting preclinical development through early clinical supply. Procurement teams selecting this building block for process-scale campaigns benefit from the established N-directed α-deprotonation/carboxylation route, which is compatible with both Boc and Cbz protecting groups. The Cbz variant offers the additional advantage that deprotection by hydrogenolysis generates only toluene and CO₂ as byproducts (vs. isobutylene from Boc or dibenzofulvene from Fmoc), simplifying downstream purification in regulated GMP environments.

Metabolic Stability Optimization in Lead Compound Series

When a lead series suffers from rapid piperidine ring oxidation (a common metabolic liability), replacement of a standard piperidine building block with the 4,4-difluoro variant can be expected to increase microsomal half-life by approximately 3.2-fold, as evidenced by the t₁/₂ comparison of 4,4-difluoropiperidine HCl (6.7 h) vs. standard piperidine HCl (2.1 h) . The systematic study by Melnykov et al. (2023) further confirms that gem-difluorinated saturated heterocyclic amines consistently exhibit high intrinsic microsomal stability across diverse structural contexts [1]. The Cbz-protected form allows this metabolically stabilized scaffold to be introduced at any stage of a convergent synthesis without concern for premature deprotection or side reactions at the piperidine nitrogen.

Quote Request

Request a Quote for 1-((Benzyloxy)carbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.